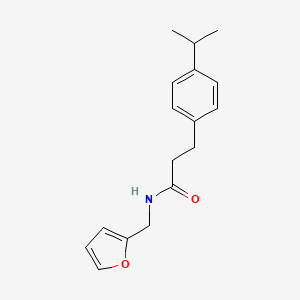
methyl 3-(isobutyrylamino)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-(isobutyrylamino)benzoate involves complex chemical reactions and methodologies. For instance, the synthesis of similar compounds like methyl 2-amino-3H-1-benzazepine-4-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes showcases the intricate processes involved in creating such molecules (Lim, Song, & Lee, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound has been studied, revealing interesting features. For example, the crystal and molecular structure of benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide indicated a specific type III β-turn conformation, providing insights into the structural dynamics of related compounds (Prasad et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been explored, revealing various pathways and product formations. For example, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate led to the formation of tricyclic products, demonstrating the complex reactions these compounds can undergo (Mara, Singh, Thomas, & Williams, 1982).
Physical Properties Analysis
The physical properties of related compounds have been studied, such as in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where the molecules are linked into sheets by a combination of hydrogen bonds, showcasing the significance of physical interactions in the structural formation (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of compounds akin to this compound, are crucial for understanding their behavior under different conditions. Research into the synthesis and properties of hyperbranched aromatic polyamides, for instance, provides valuable information on the chemical nature and potential applications of these compounds (Yang, Jikei, & Kakimoto, 1999).
Applications De Recherche Scientifique
Polymer Synthesis and Properties
- Hyperbranched Aromatic Polyamide : Research has demonstrated the utility of similar compounds in the synthesis of hyperbranched aromatic polyamides. These polymers, created through thermal polymerization, exhibit solubility in various organic solvents and have been characterized for their molecular weights and inherent viscosities, suggesting potential applications in materials science for coatings, adhesives, and more (Yang, Jikei, & Kakimoto, 1999).
Chemical Reactions and Synthesis
- α-Alkylation of β-aminobutanoates : This research illustrates the alkylation of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates to produce enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the compound's role in the synthesis of complex organic molecules (Seebach & Estermann, 1987).
Environmental Chemistry
- Photostability of Pesticides : A study on the use of acrylate-type polymeric nanoparticles for improving the photostability of emamectin benzoate suggests the broader potential of related compounds in enhancing pesticide stability and efficacy while reducing environmental impact (Shang et al., 2013).
Organic Chemistry and Catalysis
- Hydroesterification of Butadiene : The cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to methyl 3-pentenoate and further to dimethyl adipate, demonstrates the catalytic applications of related compounds in organic synthesis and industrial chemistry (Matsuda, 1973).
Propriétés
IUPAC Name |
methyl 3-(2-methylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16-3/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSTXGWVAIDPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)
![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)



![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)